molecular formula C15H18O2 B14303365 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- CAS No. 112899-61-3

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-

Katalognummer: B14303365
CAS-Nummer: 112899-61-3
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: URTXGVQEWHGDOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- is a complex organic compound with a unique structure that includes an epoxy group, a tetrahydronaphthalene core, and various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- typically involves multiple steps. One common approach is the epoxidation of a suitable precursor, such as 2-Naphthalenol, 5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-. The reaction conditions often include the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in an inert solvent such as dichloromethane at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields diols .

Wissenschaftliche Forschungsanwendungen

2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- involves its interaction with specific molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

112899-61-3

Molekularformel

C15H18O2

Molekulargewicht

230.30 g/mol

IUPAC-Name

5-methyl-2-methylidene-7-propan-2-yl-7,7a-dihydro-1aH-naphtho[2,3-b]oxiren-4-ol

InChI

InChI=1S/C15H18O2/c1-7(2)13-11-5-8(3)12(16)6-10(11)9(4)14-15(13)17-14/h5-7,13-16H,4H2,1-3H3

InChI-Schlüssel

URTXGVQEWHGDOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1O)C(=C)C3C(C2C(C)C)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.